5-Chloro-1H-indazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

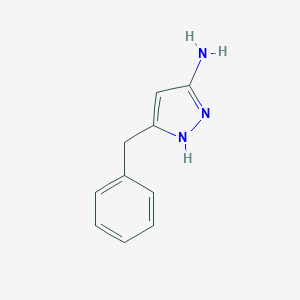

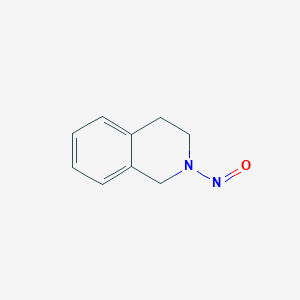

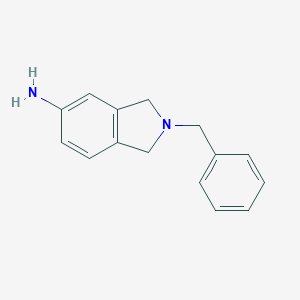

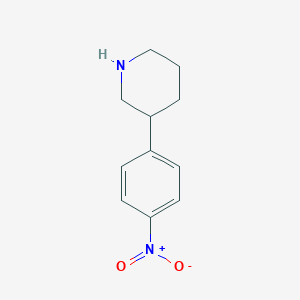

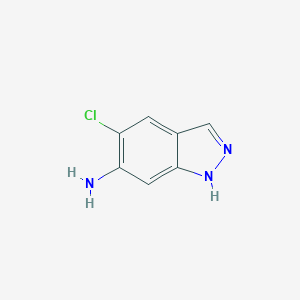

5-Chloro-1H-indazol-6-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a useful research chemical and an indazole derivative with anti-inflammatory properties . It can be used as a biochemical reagent for life science related research .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indazol-6-amine is represented by the InChI code: 1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrogen atom (H) attached to an indazole ring.Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .Physical And Chemical Properties Analysis

5-Chloro-1H-indazol-6-amine is a powder . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.Applications De Recherche Scientifique

Amine-functionalized Metal–organic Frameworks (MOFs)

Recent studies on amine-functionalized metal–organic frameworks (MOFs) have shown significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Amine-functionalized MOFs, synthesized through in situ methods, post-modification, and physical impregnation, demonstrate high CO2 sorption capacity at low pressures. Furthermore, these materials, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance. This application highlights the versatility of amine-functionalization in creating materials with potential environmental benefits (Lin, Kong, & Chen, 2016).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been identified as effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These processes are crucial for managing the degradation of various amine- and azo-based compounds, including aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The review on this topic emphasizes the role of ozone and Fenton processes in degradation, highlighting the importance of optimizing conditions for specific effluents (Bhat & Gogate, 2021).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a foundational material in the industry of fine organic synthesis, utilized in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. The comprehensive review on their industrial use outlines the broad applications of 3- and 4-substituted amino-1,2,4-triazoles, shedding light on their utility in creating a diverse array of products with significant impacts on agriculture and medicine (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Indazole Derivatives in Therapeutics

The exploration of indazole derivatives for their therapeutic applications has been a subject of patent reviews. These derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The study on indazole scaffold highlights its pharmacological significance, forming the basis of compounds with potential therapeutic value in treating disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSUVQXJCAJWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-indazol-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.